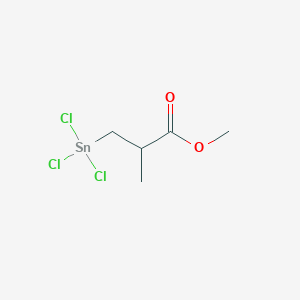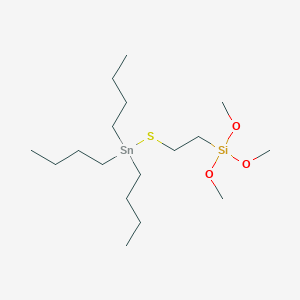![molecular formula C11H24N4OS B14615287 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound that features a unique combination of functional groups, including a urea moiety, a hydrazone linkage, and a hexylsulfanyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone. For example, the reaction of hydrazine hydrate with an appropriate aldehyde under acidic conditions can yield the desired hydrazone.
Introduction of the urea moiety: The hydrazone intermediate is then reacted with an isocyanate to introduce the urea functionality. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Attachment of the hexylsulfanyl side chain: The final step involves the introduction of the hexylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the urea-hydrazone intermediate with a hexylthiol derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, hexylthiol, dichloromethane, and room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
Mécanisme D'action
The mechanism of action of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazone linkage and urea moiety can facilitate binding to specific active sites, while the hexylsulfanyl group may enhance membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of urea.
Uniqueness
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the urea moiety provides stability and potential for hydrogen bonding, while the hydrazone linkage offers reactivity and versatility in chemical transformations. The hexylsulfanyl side chain enhances lipophilicity and membrane permeability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H24N4OS |
|---|---|
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C11H24N4OS/c1-2-3-4-5-8-17-9-6-7-13-11(16)14-10-15-12/h10H,2-9,12H2,1H3,(H2,13,14,15,16) |
Clé InChI |
XDKDWEKXOUYNBY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCSCCCNC(=O)N/C=N/N |
SMILES canonique |
CCCCCCSCCCNC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


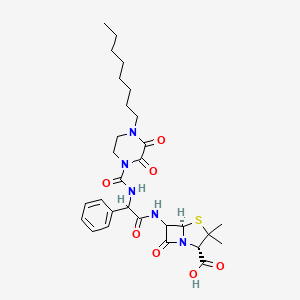

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
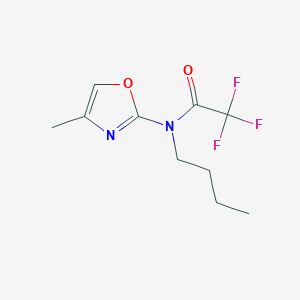
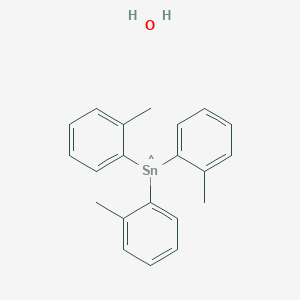
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

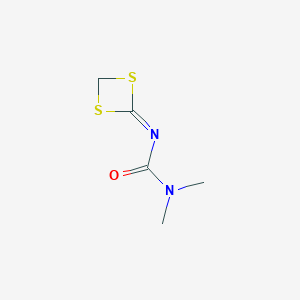
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
